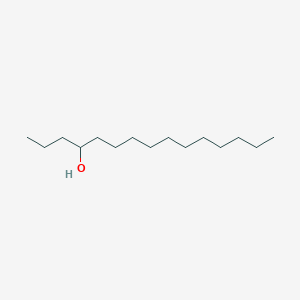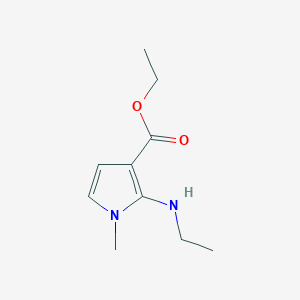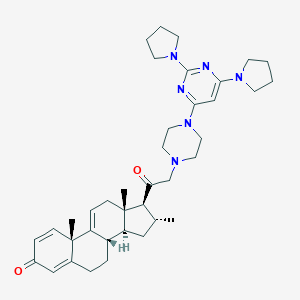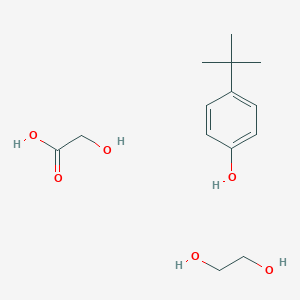![molecular formula C13H12O B025949 2-Methyl-[1,1'-biphenyl]-3-ol CAS No. 106912-94-1](/img/structure/B25949.png)
2-Methyl-[1,1'-biphenyl]-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related biphenyl compounds often involves palladium-catalyzed reactions, hydrothermal synthesis, or through direct functionalization of existing biphenyl structures. For example, regioselective arylation reactions of biphenyl-2-ols with aryl halides under palladium catalysis have been employed to produce derivatives including terphenyl-2-ols and diphenylbiphenyl-2-ols (Satoh et al., 1998). Additionally, hydrothermal synthesis has been used to construct a variety of novel complexes with biphenyl tetracarboxylate and flexible bis(imidazole) ligands, demonstrating the versatility of biphenyl derivatives in forming complex structures (Sun et al., 2010).
Molecular Structure Analysis
The molecular structure of biphenyl derivatives, including 2-Methyl-[1,1'-biphenyl]-3-ol, is characterized by the presence of two phenyl rings which can exhibit different electronic and steric interactions based on their substitution pattern. X-ray diffraction studies provide insight into the crystal structure, revealing details such as bond lengths, angles, and the overall geometry of the molecule. Studies on similar compounds, such as the crystal structure analysis of biphenyl-2,2′-dicarboxylic acid-2-methyl ester, help to understand the structural characteristics of biphenyl derivatives and their potential interactions in solid-state materials (Hong, 2005).
Chemical Reactions and Properties
Biphenyl derivatives participate in a variety of chemical reactions, including arylation, oxidation, and coupling reactions. These reactions can be used to further modify the biphenyl core, introducing new functional groups or altering the electronic properties of the compound. For instance, palladium-catalyzed reactions have been shown to facilitate the arylation of biphenyl-2-ols, leading to the formation of complex biphenyl derivatives with varied substituents and properties (Satoh et al., 1998).
Wissenschaftliche Forschungsanwendungen
Thermophysical Property Research
- Field : Physical Chemistry
- Application : The compound “2-Methyl-[1,1’-biphenyl]-3-ol” is used in the study of thermophysical properties. These studies are crucial in understanding the behavior of the compound under different conditions .
- Method : The data for these studies are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The results of these studies provide a collection of critically evaluated thermodynamic property data for the compound .
Synthesis and Reactions of Biphenyl Derivatives
- Field : Organic Chemistry
- Application : “2-Methyl-[1,1’-biphenyl]-3-ol” is a biphenyl derivative. Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Method : The synthesis and reactions of biphenyl derivatives involve several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- Results : The results of these reactions lead to a wide range of biological and medicinal applications of the synthesized compounds .
Organic Light-Emitting Diodes (OLEDs)
- Field : Materials Science
- Application : Biphenyl derivatives, including “2-Methyl-[1,1’-biphenyl]-3-ol”, can be used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
- Method : The compound is incorporated into the emissive layer of the OLED, which emits light in response to an electric current .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : A large number of biphenyl derivatives, potentially including “2-Methyl-[1,1’-biphenyl]-3-ol”, are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
- Method : The specific methods of application vary depending on the specific drug and its intended use .
- Results : The results of these applications have led to a wide range of therapeutic effects, contributing to the treatment of various diseases .
Gas Phase Kinetics
- Field : Physical Chemistry
- Application : “2-Methyl-[1,1’-biphenyl]-3-ol” can be used in the study of gas phase kinetics. These studies are crucial in understanding the behavior of the compound under different conditions .
- Method : The data for these studies are generated through dynamic data analysis .
- Results : The results of these studies provide a collection of critically evaluated kinetic data for the compound .
Liquid Crystal Building Blocks
- Field : Materials Science
- Application : Biphenyl derivatives, including “2-Methyl-[1,1’-biphenyl]-3-ol”, can be used as building blocks for basic liquid crystals .
- Method : The compound is incorporated into the structure of the liquid crystal, which can then be used in a variety of applications, such as displays .
Safety And Hazards
The safety data sheet for a similar compound, Biphenyl, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-methyl-3-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCHMDPGLCHQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-[1,1'-biphenyl]-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



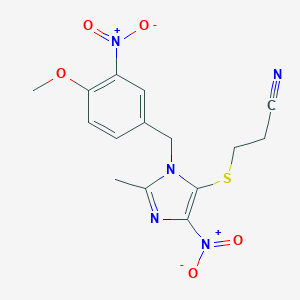
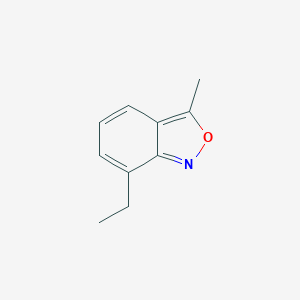
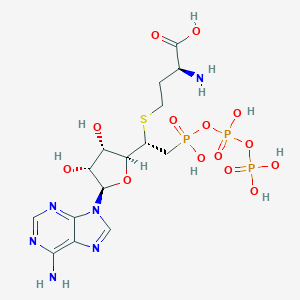
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
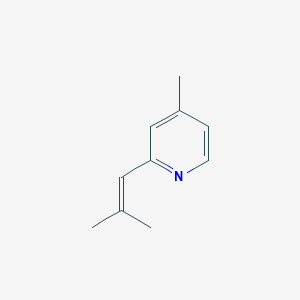
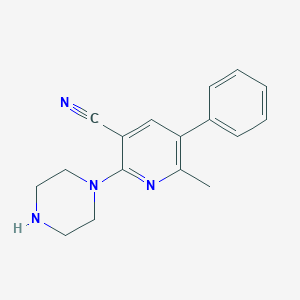
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
